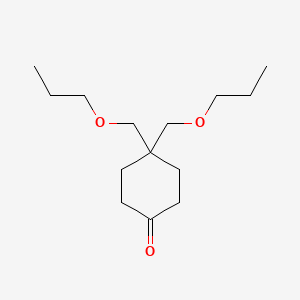
4,4-Bis(propoxymethyl)cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Bis(propoxymethyl)cyclohexan-1-one is an organic compound with the molecular formula C13H24O3. It is a derivative of cyclohexanone, where two propoxymethyl groups are attached to the fourth carbon of the cyclohexanone ring. This compound is used as a building block in organic synthesis and has various applications in chemical research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(propoxymethyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with propoxymethyl halides in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the halide is replaced by the propoxymethyl group. Common bases used in this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. Catalysts such as phase-transfer catalysts (PTCs) can be employed to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions: 4,4-Bis(propoxymethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Substitution: The propoxymethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclohexanone derivatives.
科学研究应用
4,4-Bis(propoxymethyl)cyclohexan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4,4-Bis(propoxymethyl)cyclohexan-1-one depends on the specific reactions it undergoes. In general, the compound acts as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular enzymes and receptors, leading to its observed effects.
相似化合物的比较
Cyclohexanone: The parent compound, which lacks the propoxymethyl groups.
4,4-Bis(methoxymethyl)cyclohexanone: A similar compound with methoxymethyl groups instead of propoxymethyl groups.
4,4-Bis(ethoxymethyl)cyclohexanone: A compound with ethoxymethyl groups.
Comparison: 4,4-Bis(propoxymethyl)cyclohexan-1-one is unique due to the presence of propoxymethyl groups, which impart different chemical and physical properties compared to its analogs
属性
IUPAC Name |
4,4-bis(propoxymethyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c1-3-9-16-11-14(12-17-10-4-2)7-5-13(15)6-8-14/h3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOPNZNXFYEYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1(CCC(=O)CC1)COCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














